Telotristat ethyl Telotristat ethyl Telotristat ethyl is a prodrug of telotristat that was approved by the FDA in March 2017 as Xermelo. It was previously referred to as telotristat etiprate, the hippurate salt form; however, the FDA recommends the use of the name of the neutral form rather than that of the salt. Currently, telotristat ethyl is used to treat carcinoid syndrome diarrhea from neuroendocrine tumors that are inadequately controlled by short-acting somatostatin analog (SSA) treatment. Neuroendocrine cells are cells that secrete regulatory peptides and biogenic amines in response to chemical, neural, or other types of stimuli. Neuroendocrine tumors (NET) arising from these cells can therefore secrete chemical mediators into the bloodstream to cause side effects in distant sites, a phenomenon called carcinoid syndrome. The most common peptides and amines secreted by NET are histamines, tachykinins, kallikrein, and serotonin. Overexposure to serotonin can cause severe diarrhea, one of the main clinical symptoms of carcinoid syndrome. Serotonin is metabolized in the urinary metabolite 5-hydroxy indole acetic acid (u5-HIAA), and high levels of u5-HIAA is associated with poor survival outcome in patients with NET. The first line treatment of carcinoid syndrome diarrhea is SSA, but symptoms still reoccur over the course of the disease.
Telotristat Ethyl is the ethyl ester form of telotristat, a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.
See also: Telotristat (has active moiety).
Brand Name: Vulcanchem
CAS No.: 1033805-22-9
VCID: VC0001537
InChI: InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
SMILES: CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Molecular Formula: C27H26ClF3N6O3
Molecular Weight: 575.0 g/mol

Telotristat ethyl

CAS No.: 1033805-22-9

Cat. No.: VC0001537

Molecular Formula: C27H26ClF3N6O3

Molecular Weight: 575.0 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Telotristat ethyl - 1033805-22-9

CAS No. 1033805-22-9
Molecular Formula C27H26ClF3N6O3
Molecular Weight 575.0 g/mol
IUPAC Name ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate
Standard InChI InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1
Standard InChI Key MDSQOJYHHZBZKA-GBXCKJPGSA-N
Isomeric SMILES CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
SMILES CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Canonical SMILES CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N
Appearance Solid powder

Chemical Structure and Development Rationale

Telotristat ethyl (C27_{27}H26_{26}ClF3_3N6_6O3_3) is the ethyl ester prodrug of telotristat, its active metabolite . The compound exists as a hippurate salt, with solubility dependent on pH: >71 mg/mL at pH 1 but negligible at pH 5–9 . Its development stemmed from the need to target serotonin overproduction in carcinoid tumors, which drives debilitating diarrhea and flushing . TPH catalyzes the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin. Telotristat ethyl’s 28–34-fold higher inhibitory potency against TPH1 and TPH2 compared to its prodrug form enables effective suppression of peripheral serotonin synthesis .

Mechanism of Action and Pharmacodynamics

Telotristat ethyl exerts its effects through irreversible inhibition of TPH, predominantly the TPH1 isoform expressed in enterochromaffin cells . By reducing serotonin biosynthesis, it mitigates serotonin-mediated gastrointestinal hypermotility and secretion. In healthy subjects, telotristat ethyl 500 mg three times daily (TID) decreased whole-blood serotonin by 57% and urinary 5-hydroxyindoleacetic acid (u5-HIAA) by 77% over 14 days . These pharmacodynamic effects correlate with clinical improvements in CS symptoms, as demonstrated in phase 3 trials .

Pharmacokinetic Profile

Absorption and Metabolism

After oral administration, telotristat ethyl is rapidly hydrolyzed by carboxylesterases to telotristat, achieving peak plasma concentrations (Cmax_{\text{max}}) within 0.5–2 hours and 1.5–3 hours, respectively . Systemic exposure to telotristat is >300-fold higher than the prodrug, with dose-proportional increases observed from 100 mg to 1000 mg . Food significantly enhances bioavailability: a high-fat meal increases telotristat ethyl and telotristat exposure by 2.4-fold and 1.5-fold, respectively .

Distribution and Elimination

Telotristat exhibits a volume of distribution of 152 L, suggesting extensive tissue penetration . Both compounds undergo minimal hepatic metabolism via non-CYP pathways, with 93% excreted fecally as unchanged drug or metabolites . The half-life of telotristat is approximately 11.7 hours, supporting TID dosing .

Table 1: Pharmacokinetic Parameters of Telotristat Ethyl and Telotristat in Healthy Subjects

ParameterTelotristat Ethyl (500 mg TID)Telotristat (500 mg TID)
Cmax_{\text{max}} (ng/mL)4.89 ± 1.431028 ± 344
Tmax_{\text{max}} (h)1.5 (0.75–4)4 (2–4)
AUC06_{0-6} (ng·h/mL)15.06 ± 4.033255 ± 1030
t1/2_{1/2} (h)2.97 ± 1.3911.7 ± 1.74

Clinical Efficacy in Carcinoid Syndrome

Phase 3 Trials: TELESTAR and TELECAST

In the double-blind TELESTAR trial, telotristat ethyl 250 mg TID reduced daily bowel movements (BMs) by 1.7 vs. 0.9 with placebo (p=0.004) over 12 weeks . The responder rate (≥30% reduction in BMs) was 44% vs. 20% (p=0.001) . Concurrently, u5-HIAA levels decreased by 54% (250 mg) and 89.7% (500 mg) compared to placebo .

The TELECAST study extended these findings to patients with <4 BMs/day, demonstrating u5-HIAA reductions of 54% (250 mg) and 89.7% (500 mg) at week 12 (p<0.001 vs. placebo) .

Long-Term Efficacy: TELEPATH Extension Study

In the 84-week TELEPATH trial, 124 patients maintained stable reductions in CS symptoms, with 68% reporting adequate symptom relief . Quality-of-life scores, assessed via EORTC QLQ-C30 and GI.NET-21 questionnaires, showed sustained improvements in diarrhea and fatigue domains .

Adverse EventTelotristat Ethyl 250 mg (n=45)Placebo (n=45)
Nausea13%11%
Abdominal Pain9%7%
Fatigue7%5%
Headache6%4%

Clinical Implications and Future Directions

Telotristat ethyl addresses a critical unmet need in CS management by targeting serotonin overproduction at its source. Its addition to SSA therapy reduces diarrhea frequency and improves quality of life, with effects sustained over >2 years . Ongoing research explores its potential in other serotonin-mediated conditions, such as irritable bowel syndrome and chemotherapy-induced diarrhea.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator